molecular formula C11H16N2O2 B1399952 4-Amino-2-isopropoxy-N-methylbenzamide CAS No. 1341464-10-5

4-Amino-2-isopropoxy-N-methylbenzamide

Cat. No.: B1399952
CAS No.: 1341464-10-5
M. Wt: 208.26 g/mol
InChI Key: FGAIOGSXDJHZEU-UHFFFAOYSA-N
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Description

4-Amino-2-isopropoxy-N-methylbenzamide is an organic compound with a molecular formula of C11H16N2O2 It is a derivative of benzamide, featuring an amino group at the 4-position, an isopropoxy group at the 2-position, and a methyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropoxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-2-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-nitro-2-isopropoxy-N-methylbenzamide. Finally, the nitro group is reduced to an amino group using a reducing agent such as zinc powder in the presence of ammonium chloride and methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder in the presence of ammonium chloride and methanol is commonly used.

    Substitution: Alkyl halides and strong bases such as sodium hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

4-Amino-2-isopropoxy-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the isopropoxy group may enhance its lipophilicity, facilitating membrane permeability. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-methylbenzamide: Lacks the isopropoxy group, making it less lipophilic.

    2-Isopropoxy-N-methylbenzamide: Lacks the amino group, reducing its potential for hydrogen bonding.

Uniqueness

4-Amino-2-isopropoxy-N-methylbenzamide is unique due to the presence of both the amino and isopropoxy groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-amino-N-methyl-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(12)4-5-9(10)11(14)13-3/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIOGSXDJHZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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